

Trilobine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trilobine**
Cat. No.: **B1218842**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Trilobine**

Introduction

Trilobine is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as *Cocculus hirsutus*.^{[1][2][3]} This class of compounds is known for its complex molecular architecture and significant biological activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies pertinent to **Trilobine**, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure

Trilobine is characterized by a rigid, polycyclic framework composed of two isoquinoline units linked by two ether bridges. This "double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

1.1. Molecular Formula and IUPAC Name

- Molecular Formula: C₃₅H₃₄N₂O₅
- Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2^{16,19}.1^{4,30}.1^{10,14}.0^{3,8}.0^{25,33}.0^{28,32}]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene

1.2. Chemical Identifiers

Identifier	Value
InChI	InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1

| SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6

|

1.3. Core Structure Diagram

Figure 1. Simplified 2D representation of the **Trilobine** core structure.

Stereochemistry

The rigid structure of **Trilobine** contains multiple stereocenters, which define its three-dimensional shape and are crucial for its biological activity.

2.1. Chiral Centers and Absolute Configuration **Trilobine** possesses two key chiral centers located at the benzylic carbons of the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6]

- Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[7]
- Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[5]
- Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.
- Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).[4][7]

The IUPAC name designates the stereochemistry of **Trilobine** as (8S, 21S). The precise determination of the absolute configuration for complex molecules like **Trilobine** is definitively achieved through techniques like X-ray crystallography, which provides an unambiguous 3D model of the molecule.[8][9][10]

Quantitative and Spectroscopic Data

Structural elucidation of **Trilobine** relies heavily on spectroscopic techniques. While a complete, published dataset for **Trilobine** is not readily available, the following tables represent typical data expected for a molecule with this scaffold.

3.1. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[11]

Table 1: Typical ^1H -NMR Chemical Shift Ranges for **Trilobine** Scaffold

Proton Type	Chemical Shift (δ) ppm Range	Multiplicity
Aromatic-H	6.0 - 7.5	s, d, dd
OCH ₃	3.5 - 4.0	s
NCH ₃	2.5 - 3.0	s
Benzylic-H (chiral center)	3.5 - 4.5	m

| Aliphatic-CH₂ (ring) | 2.0 - 3.5 | m |

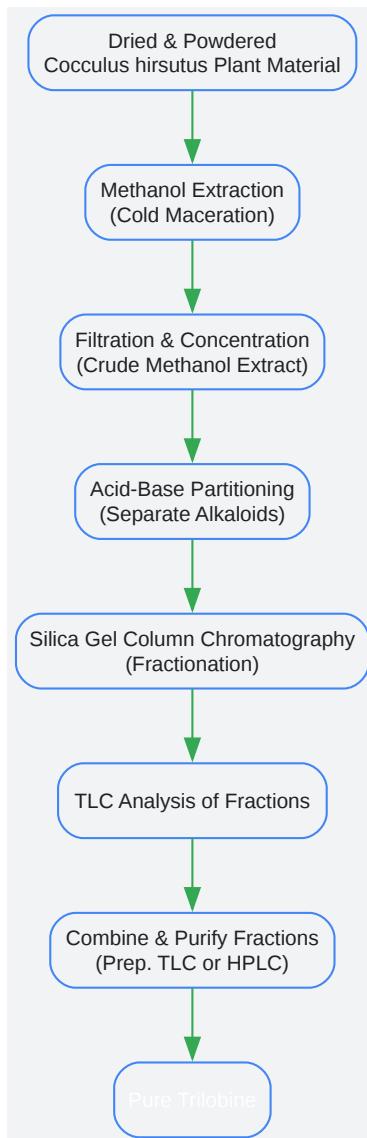
Table 2: Typical ^{13}C -NMR Chemical Shift Ranges for **Trilobine** Scaffold

Carbon Type	Chemical Shift (δ) ppm Range
Aromatic C-O	140 - 155
Aromatic C-H / C-C	110 - 135
Benzyllic-C (chiral center)	55 - 70
OCH ₃	55 - 60
NCH ₃	40 - 45

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for **Trilobine**


Parameter	Value	Method
Molecular Formula	C₃₅H₃₄N₂O₅	-
Exact Mass	562.2468	Calculated
Molecular Weight	562.67	Calculated

| Expected [M+H]⁺ | 563.2546 | HRMS (ESI+) |

Experimental Protocols

4.1. Isolation and Purification of **Trilobine** **Trilobine** is typically isolated from the roots or aerial parts of *Cocculus hirsutus*.[1][2] The general procedure involves several steps:

- Extraction: The dried and powdered plant material is extracted with a solvent like methanol via cold maceration or Soxhlet extraction.[13]
- Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH₄OH), deprotonating the alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform.
- Chromatography: The resulting total alkaloid mixture is then separated into individual components using column chromatography over silica gel.[13] A gradient of solvents (e.g., from toluene to chloroform to ethyl acetate and methanol) is used to elute the compounds based on polarity.
- Purification: Fractions containing **Trilobine**, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

[Click to download full resolution via product page](#)

Figure 2. General workflow for the isolation of **Trilobine**.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of spectroscopic methods.

- 1D and 2D NMR Spectroscopy:
 - $^1\text{H-NMR}$: Identifies the types and number of protons and their neighboring environments through chemical shifts, integration, and coupling patterns.[11][14][15]
 - $^{13}\text{C-NMR}$ & DEPT: Determines the number and types of carbon atoms (CH_3 , CH_2 , CH , C).[16]
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ^1H - ^1H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range ^1H - ^{13}C correlations, allowing for the complete assembly of the molecular structure.

- Mass Spectrometry (MS):

- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[17][18][19] The fragmentation can provide clues about the different structural motifs within the molecule.
- HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula).

- X-ray Crystallography:

- If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute stereochemistry.[10][20][21] The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.[8][9]

Biological Activity and Mechanism of Action

Trilobine and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of **Trilobine** have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of *Plasmodium falciparum*. [22] Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and protein translation.[22] Additionally, **Trilobine** has been reported to inhibit ADP-induced platelet aggregation and affect the formation of thromboxane A2.[23] The complex and rigid stereochemistry of **Trilobine** is critical for its specific interactions with biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. prota.prota4u.org [prota.prota4u.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Crystallography [life.nthu.edu.tw]
- 9. rsc.org [rsc.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Technology | oloBion [olobion.ai]

- 13. ijponline.com [ijponline.com]
- 14. researchgate.net [researchgate.net]
- 15. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mass spectrometry (LC-MS/MS) identified proteomic biosignatures of breast cancer in proximal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new mass spectral library for high-coverage and reproducible analysis of the Plasmodium falciparum–infected red blood cell proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. biorxiv.org [biorxiv.org]
- 23. [Effects of trilobine on platelet aggregation, thromboxane A2, and prostacyclin formation in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trilobine chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1218842#trilobine-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com